batroxostatin
Description
Batroxostatin is a disintegrin isolated from the venom of the snake Bothrops atrox. It is characterized by the presence of the Arg-Gly-Asp (RGD) motif, a conserved sequence known for mediating interactions with integrin receptors . This 7.74 kDa protein inhibits platelet aggregation by binding to the fibrinogen receptor integrin αIIbβ3 (GPIIb/IIIa) on platelets, thereby blocking fibrinogen binding and thrombus formation . Additionally, this compound inhibits cell adhesion to fibronectin, a key extracellular matrix protein, by targeting integrins such as α5β1 and αvβ3 . Its recombinant form, produced in E. coli, retains biological activity with an IC50 of 4.4 µM for T24 cell adhesion and 33 nM for SK-Mel-28 cell adhesion to fibronectin .
Properties
CAS No. |
130357-67-4 |
|---|---|
Molecular Formula |
C9H13FO |
Synonyms |
batroxostatin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Features
Disintegrins are classified based on their integrin-binding motifs (e.g., RGD, KGD, RED) and disulfide bond patterns, which influence their specificity and potency. Below is a comparative analysis of batroxostatin with other disintegrins:
Table 1: Structural and Functional Comparison of Disintegrins
Key Findings:
- Motif Specificity : this compound and most disintegrins use the RGD motif, while barbourin employs KGD, which enhances specificity for αIIbβ3 over other integrins .
- Potency : Echistatin exhibits higher potency (IC50 0.3–1.5 nM) than this compound (7.74 nM), likely due to differences in disulfide bonding and tertiary structure .
Therapeutic Potential
- Antithrombotic Applications : this compound’s inhibition of αIIbβ3 makes it a candidate for preventing arterial thrombosis. However, its moderate IC50 compared to echistatin may limit clinical preference .
- Anticancer Potential: Unlike trigramin or rhodostomin, this compound shows nanomolar-level inhibition of melanoma (SK-Mel-28) cell adhesion, suggesting utility in blocking metastasis .
Limitations and Challenges
- Immunogenicity: Recombinant this compound’s bacterial expression system (e.g., E. coli) may introduce immunogenic tags (His & Myc), reducing therapeutic suitability compared to mammalian cell-produced disintegrins .
- Species Variation: Bothrops atrox venom composition varies geographically, affecting this compound yield and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
